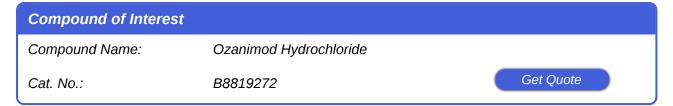


# ozanimod hydrochloride vs fingolimod in vitro efficacy comparison

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An In-Depth Comparison of Ozanimod Hydrochloride and Fingolimod: In Vitro Efficacy

This guide provides a detailed comparison of the in vitro efficacy of **ozanimod hydrochloride** and fingolimod, two prominent sphingosine-1-phosphate (S1P) receptor modulators. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles based on available experimental data.

#### Introduction

Fingolimod was the first-in-class oral S1P receptor modulator approved for relapsing forms of multiple sclerosis. It is a non-selective modulator, targeting S1P receptor subtypes 1, 3, 4, and 5.[1][2] Ozanimod, a next-generation S1P receptor modulator, exhibits high selectivity for S1P receptor subtypes 1 and 5.[1][2] This difference in receptor selectivity is a key factor influencing their respective in vitro and clinical profiles.

## **Quantitative Comparison of In Vitro Efficacy**

The following table summarizes the in vitro binding affinities and functional potencies of ozanimod and the active phosphorylated form of fingolimod (fingolimod-P) at the human S1P receptors. This data is crucial for understanding their receptor engagement and downstream signaling.



Parameter	Ozanimod	Fingolimod-P	Reference
S1P1 Binding Affinity (K <sub>i</sub> , nM)	0.43	0.33	[3]
S1P5 Binding Affinity (K <sub>i</sub> , nM)	2.0	1.2	[3]
S1P1 Functional Potency (EC <sub>50</sub> , nM)	0.28	0.16	[3]
S1P5 Functional Potency (EC <sub>50</sub> , nM)	3.3	0.59	[3]
S1P2 Functional Potency (EC <sub>50</sub> , nM)	>10,000	8,300	[3]
S1P3 Functional Potency (EC <sub>50</sub> , nM)	>10,000	4.3	[3]
S1P4 Functional Potency (EC <sub>50</sub> , nM)	420	0.55	[3]

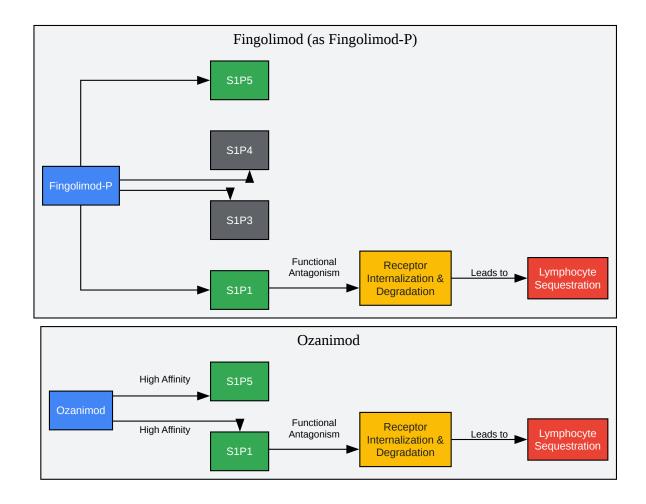
Note: Lower  $K_i$  and  $EC_{50}$  values indicate higher binding affinity and functional potency, respectively. Fingolimod requires in vivo phosphorylation to its active form, fingolimod-phosphate (fingolimod-P), to exert its pharmacological effects.

## **Mechanism of Action and Signaling Pathways**

Both ozanimod and fingolimod-P act as functional antagonists at the S1P1 receptor on lymphocytes. Initial binding activates the receptor, leading to its internalization and subsequent degradation. This process renders the lymphocytes unresponsive to the natural S1P gradient, effectively sequestering them in the lymph nodes and preventing their migration to sites of inflammation.

The key difference lies in their selectivity. Ozanimod's high selectivity for S1P1 and S1P5 is thought to contribute to a more favorable safety profile by avoiding the activation of S1P3, which has been associated with cardiac side effects.[1]





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Caption: S1P Receptor Targeting by Ozanimod and Fingolimod-P.

## **Experimental Protocols**

The in vitro data presented in this guide is typically generated using the following key experimental methodologies:

#### **Radioligand Binding Assays**

Objective: To determine the binding affinity (K<sub>i</sub>) of a compound for a specific receptor.



#### General Protocol:

- Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the human S1P receptor subtype of interest (e.g., CHO or HEK293 cells).
- Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-S1P or a radiolabeled modulator) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (ozanimod or fingolimod-P).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
  Bound and unbound radioligand are then separated, typically by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC<sub>50</sub> is then converted to a K<sub>i</sub> value using the Cheng-Prusoff equation.

## Functional Assays (e.g., GTPyS Binding Assay)

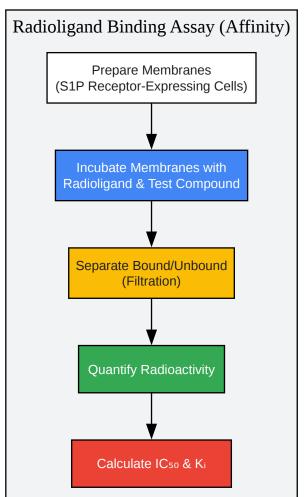
Objective: To measure the functional potency (EC<sub>50</sub>) of a compound as an agonist at a G-protein coupled receptor.

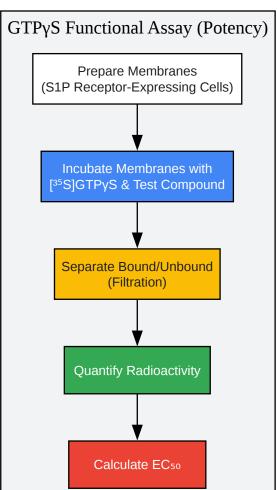
#### General Protocol:

- Membrane Preparation: Similar to binding assays, cell membranes expressing the target S1P receptor are used.
- Assay Reaction: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPyS.
- Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the  $G\alpha$  subunit of the associated G-protein. The use of [ $^{35}$ S]GTPyS allows for the quantification of this activation.



- Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPyS bound to the G-proteins is measured, typically by scintillation counting after filtration.
- Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of the test compound, and a sigmoidal dose-response curve is fitted to determine the EC50 value.





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**Caption:** Typical In Vitro Experimental Workflow for S1P Modulators.

#### Conclusion

The in vitro data clearly demonstrates that both ozanimod and fingolimod-P are potent modulators of the S1P1 receptor. However, a significant distinction lies in their selectivity profiles. Ozanimod's high selectivity for S1P1 and S1P5, with minimal activity at other S1P



receptor subtypes, contrasts with the broader activity of fingolimod-P. This enhanced selectivity of ozanimod is a key molecular attribute that likely contributes to its distinct clinical profile. This guide provides foundational in vitro data to aid researchers in their understanding and further investigation of these important therapeutic agents.

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